d-Arabinosone

Description

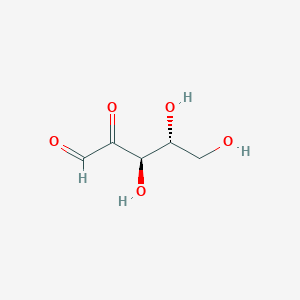

Structure

2D Structure

3D Structure

Properties

CAS No. |

3445-24-7 |

|---|---|

Molecular Formula |

C5H8O5 |

Molecular Weight |

148.11 g/mol |

IUPAC Name |

(3R,4R)-3,4,5-trihydroxy-2-oxopentanal |

InChI |

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5+/m1/s1 |

InChI Key |

VDSAQEDKJUSZPS-UHNVWZDZSA-N |

SMILES |

C(C(C(C(=O)C=O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H](C(=O)C=O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)C=O)O)O)O |

Other CAS No. |

3445-24-7 |

Synonyms |

arabinosone arabinosone, (L)-isomer d-arabinosone D-erythro-pentos-2-ulose |

Origin of Product |

United States |

Synthetic Methodologies for D Arabinosone and Its Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis has emerged as a powerful tool, combining the high selectivity of enzymatic transformations with the versatility of chemical reactions. frontiersin.org This approach is particularly advantageous for carbohydrate synthesis as it often circumvents the need for complex protecting group strategies. frontiersin.orgresearchgate.net

Enzyme-Catalyzed Conversions and Isomerization Pathways

Enzymes, particularly isomerases and oxidases, play a crucial role in the synthesis of ketoses like d-arabinosone from their corresponding aldose precursors. L-arabinose isomerase (L-AI), for instance, is known to catalyze the reversible isomerization of L-arabinose to L-ribulose. nih.govresearchgate.net While the focus is often on L-arabinose, the principle of isomerization is a key pathway for accessing ketoses. Due to substrate specificity, specific D-arabinose isomerases (D-AI) can be employed for the conversion of D-arabinose to D-ribulose, a structural isomer of this compound. nih.gov The enzymatic production of D-ribulose from D-arabinose is a well-established method. nih.gov

Another significant enzymatic conversion is the oxidation of the C2 hydroxyl group of an aldose. Pyranose 2-oxidase (P2O) catalyzes the oxidation of various aldopyranoses at the C-2 position to yield the corresponding 2-ketoaldoses. researchgate.net For example, a one-pot enzymatic cascade has been developed to convert L-arabinose to L-ribulose, which involves the oxidation of L-arabinose at the C2-position by a P2O variant. github.io This enzymatic strategy could theoretically be applied to D-arabinose to yield this compound (D-erythro-pentos-2-ulose).

The following table summarizes key enzymes and their roles in conversions related to this compound synthesis.

Table 1: Enzymes in this compound Related Synthesis

| Enzyme | Precursor | Product | Reaction Type |

|---|---|---|---|

| D-arabinose isomerase (D-AI) | D-Arabinose | D-Ribulose | Isomerization |

| Pyranose 2-oxidase (P2O) | D-Arabinose | This compound | Oxidation |

| L-arabinose isomerase (L-AI) | L-Arabinose | L-Ribulose | Isomerization |

Biocatalytic Production from Related Carbohydrate Precursors (e.g., d-Arabinose)

The biocatalytic production of ketoses from readily available aldose precursors like D-arabinose is a cornerstone of sustainable carbohydrate chemistry. frontiersin.org D-arabinose can be sourced from the oxidation of D-gluconate, which itself is produced on a large scale from D-glucose via fermentation. frontiersin.org This establishes a pathway to produce valuable chiral synthons from renewable biomass.

Engineered microorganisms are often employed to carry out multi-step enzymatic conversions. For example, an engineered Escherichia coli strain has been used for the biotransformation of D-arabinose into D-1,2,4-butanetriol, a process involving a cascade of four enzymatic reactions. frontiersin.org While the final product is not this compound, the initial steps often involve the formation of a ketose intermediate.

The efficiency of these biocatalytic processes can be enhanced through various strategies, including:

A chemo-enzymatic strategy has been reported for the preparation of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), which starts with the enzymatic synthesis of DAB from D-arabinose. nih.gov This highlights the utility of D-arabinose as a precursor in enzymatic systems for creating complex nitrogen-containing analogs.

Organic Synthesis Strategies for this compound

While enzymatic methods offer high selectivity, organic synthesis provides a broader scope for creating a variety of analogs and complex molecular architectures that may not be accessible through biocatalysis.

Stereoselective and Diastereoselective Synthesis

Carbohydrates like D-arabinose are valuable chiral starting materials for stereoselective synthesis due to their well-defined absolute configurations. blucher.com.br The synthesis of chiral furan (B31954) amino acid analogs of L-serine has been achieved starting from D-arabinose, demonstrating how the inherent stereochemistry of the sugar can be transferred to a new, more complex molecule. us.es Although this synthesis resulted in a product with 92.3% enantiomeric purity, it underscores the potential and challenges of maintaining stereochemical integrity throughout a multi-step sequence. us.es

Strategies to control stereochemistry often involve the use of chiral auxiliaries or catalysts to influence the formation of new stereocenters. Retrosynthetic analysis is a key tool in designing these syntheses, allowing for the strategic disconnection of bonds to identify simpler, often chiral, starting materials. youtube.comic.ac.uk

Organocatalytic and Metal-Catalyzed Reaction Methods

Organocatalysis and transition-metal catalysis are powerful modern tools in organic synthesis. researchgate.netpharmacyjournal.org Organocatalysis avoids the use of potentially toxic and expensive metals and can mimic biosynthetic pathways. sioc-journal.cn For instance, L-proline has been used to catalyze the aldol (B89426) reaction between a protected dihydroxyacetone and 2,3:4,5-diacetone-D-arabinose, affording two diastereoisomeric octoses. researchgate.net This demonstrates the use of an organocatalyst to build a larger carbohydrate scaffold from a D-arabinose derivative. researchgate.net

Transition-metal catalyzed reactions are fundamental for forming various chemical bonds, including carbon-carbon and carbon-heteroatom bonds. pharmacyjournal.org These methods have been instrumental in the synthesis of complex molecules and heterocycles. mdpi.com For example, palladium-catalyzed reactions are widely used in the construction of complex molecular architectures. iitm.ac.in While specific examples of metal-catalyzed synthesis of this compound are not prevalent, the general principles of cross-coupling and annulation reactions could be applied to protected derivatives of D-arabinose to construct more complex structures. sioc-journal.cnmdpi.com

Table 2: Catalytic Methods in this compound Related Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Feature |

|---|---|---|---|

| Organocatalyst | L-proline | Aldol reaction | Mimics biosynthesis, metal-free |

| Transition Metal | Palladium complexes | Cross-coupling | Formation of C-C and C-heteroatom bonds |

| Transition Metal | Copper(I) iodide | Epoxide opening | Used with organometallic nucleophiles |

Approaches to Complex Molecular Architectures Utilizing this compound

This compound and its derivatives serve as synthons for constructing more complex molecular architectures. iitm.ac.innih.gov The synthesis of chiral furan amino acid analogues from D-arabinose is a prime example of this, where the sugar is converted into a non-carbohydrate structure with potential applications in peptide chemistry. us.es

The ability to build complex structures with precise control is crucial for developing new materials and functional molecules. nih.gov Strategies for building such architectures often involve the stepwise assembly of smaller building blocks. nih.govlibretexts.org For instance, D-arabinose derivatives can be used as scaffolds onto which other molecular fragments are added in a controlled manner. A chemo-enzymatic approach has been used to synthesize an arabinofuranosyl cluster by attaching arabinofuranosyl moieties to a dendrimeric support, showcasing the creation of a complex, multivalent structure. arkat-usa.org The synthesis of complex natural products often relies on the strategic use of chiral pool starting materials like carbohydrates. orgsyn.org

Reactivity and Transformation Pathways of D Arabinosone

Enzymatic Biotransformations of d-Arabinosone

Reductive Pathways Mediated by Osone Reductase and Aldehyde Reductases

This compound can be enzymatically reduced by enzymes present in baker's yeast extracts, utilizing NADPH as a cofactor. jst.go.jp Purification of these extracts has led to the separation of two distinct enzymes, reductase I and reductase II, by DEAE-cellulose column chromatography. jst.go.jp Reductase I, with an optimal pH near 6.5, catalyzes the reduction of this compound to D-ribulose. jst.go.jp In contrast, reductase II operates optimally at a pH of approximately 8.5 and reduces this compound to both D-ribose and D-xylose. jst.go.jp

A specific enzyme, termed "osone reductase," has been identified that reduces this compound, L-arabinosone, D-xylosone, and D-glucosone. oup.com This enzyme specifically requires NADPH and does not function with NADH. oup.com Aldehyde reductases, a group of NADPH-dependent oxidoreductases, also play a role in the reduction of various aldehydes and carbonyls, including monosaccharides. nih.govwikipedia.org These enzymes are involved in detoxifying cytotoxic aldehydes and are part of broader metabolic processes. mdpi.commdpi.com

Table 1: Enzymatic Reduction of this compound

| Enzyme | Source | Cofactor | Product(s) | Optimal pH |

| Reductase I | Baker's yeast | NADPH | D-Ribulose | ~6.5 |

| Reductase II | Baker's yeast | NADPH | D-Ribose, D-Xylose | ~8.5 |

| Osone Reductase | Not specified | NADPH | Not specified | Not specified |

Oxidative Pathways and Autoxidation Processes

This compound is susceptible to oxidation by molecular oxygen in mild, neutral pH conditions at 37.5°C. researchgate.netjst.go.jp This autoxidation process is pH-dependent, with the rate increasing as the pH rises. researchgate.netjst.go.jp The reaction is also influenced by the buffer system used; it is accelerated in phosphate (B84403), pyrophosphate, and barbital (B3395916) buffers, while Tris-HCl and borate (B1201080) buffers inhibit it. researchgate.netjst.go.jp The complete oxidation of one mole of this compound consumes one atom of oxygen. jst.go.jp The identified products of this autoxidation are carbon dioxide, glycolic acid, glyceric acid, and erythrono-γ-lactone (erythronic acid). jst.go.jp Interestingly, metal ions appear to have minimal effect on this autoxidation. researchgate.netjst.go.jp

In biological systems, oxidative pathways for pentoses, including arabinose, have been identified in various organisms. researchgate.netfrontiersin.org For instance, in haloarchaea, an oxidative degradation pathway converts D-ribose, D-xylose, and L-arabinose to the citric acid cycle intermediate α-ketoglutarate. researchgate.net This involves a series of enzymatic reactions catalyzed by enzymes such as pentose (B10789219) dehydrogenase and pentonolactonase. researchgate.net Similarly, non-phosphorylative oxidative pathways for L-arabinose metabolism exist in bacteria and archaea, often involving promiscuous enzymes. researchgate.netuef.fi

Role in Cellular Metabolic Pathways and Interconversion (e.g., Pentose Phosphate Pathway)

This compound is linked to the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and pentose sugars for nucleotide synthesis. wikipedia.orgwikipedia.org The PPP has both an oxidative phase, which produces NADPH, and a non-oxidative phase for the interconversion of sugars. wikipedia.org In some microorganisms, arabinose is metabolized by conversion to xylulose-5-phosphate (X5P), which can then enter either the phosphoketolase (PK) pathway or the PPP. nih.gov The PPP is often favored for producing certain metabolites, such as D-lactic acid from arabinose in engineered Lactobacillus plantarum, as it can lead to a higher yield of the desired product compared to the PK pathway. nih.gov

In eukaryotes, the biosynthesis of D-arabinose from D-glucose is proposed to occur via both the oxidative and non-oxidative branches of the pentose phosphate pathway, leading to D-ribulose-5-phosphate (D-Ru-5P). nih.govnih.gov This intermediate is then thought to be isomerized to D-arabinose-5-phosphate. nih.govnih.gov In Escherichia coli, a pathway for D-arabinose catabolism involves its conversion to D-ribulose, followed by phosphorylation to D-ribulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and glycolaldehyde. nih.govnih.gov Another metabolic route in E. coli B/r involves the conversion of D-arabinose to D-ribulose, then to D-ribulose-5-phosphate, and finally to D-xylulose-5-phosphate, an intermediate of the PPP. nih.gov

Chemical Reactions of this compound

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a fundamental process in organic synthesis, enabling the construction of more complex molecular skeletons. news-medical.netalevelchemistry.co.uk Various named reactions, such as the Aldol (B89426) reaction, Diels-Alder reaction, and Grignard reaction, are employed to create these crucial bonds. alevelchemistry.co.ukwikipedia.org These reactions often involve the use of electrophiles and nucleophiles to form new covalent linkages. alevelchemistry.co.uk While specific examples of this compound directly participating in named carbon-carbon bond-forming reactions are not extensively detailed in the provided context, its carbonyl and hydroxyl functionalities make it a potential substrate for such transformations. For instance, the carbonyl group could react with nucleophiles like Grignard reagents or enolates in aldol-type reactions. alevelchemistry.co.uk Photochemical methods also offer routes to generate reactive intermediates for carbon-carbon bond formation. nih.gov

Derivatization and Functional Group Interconversions

The functional groups of D-arabinose, the parent sugar of this compound, can be chemically modified to synthesize a variety of derivatives. researchgate.netrsc.orgnih.gov Such derivatizations are crucial for enhancing analytical detection, as seen in the use of reagents like diacetyl-L-tartaric anhydride (B1165640) for LC-MS/MS analysis, or for creating novel compounds with specific biological activities. mdpi.comresearchgate.netrestek.comnih.gov

Functional group interconversion is a key strategy in organic synthesis that involves converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. compoundchem.comsolubilityofthings.comimperial.ac.ukslideshare.net For example, the aldehyde or ketone group of this compound could be reduced to an alcohol, or the hydroxyl groups could be converted into better leaving groups for substitution reactions. vanderbilt.edu The synthesis of dihydrofuro[3,2-b]piperidine derivatives from D-arabinose, for instance, involves multiple steps of functional group manipulation, including acetylation and allylation. mdpi.com Similarly, shikimic acid has been synthesized from D-arabinose through a series of reactions including reduction, protection, oxidation, and cyanohydrin formation. youtube.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like d-arabinosone. mdpi.comsigmaaldrich.comwikipedia.orglibretexts.org It provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). sigmaaldrich.comox.ac.uk The analysis of NMR spectra allows chemists to deduce the connectivity of atoms and the three-dimensional arrangement of the molecule. mdpi.comox.ac.uk

For carbohydrates such as this compound, ¹H and ¹³C NMR spectra yield a wealth of information. lookchem.com The chemical shift of each nucleus provides a fingerprint of its local electronic environment. mdpi.comox.ac.uk For instance, the ¹H NMR spectrum of a related sugar, β-D-arabinose, shows distinct signals for each hydroxy, methine, and methylene (B1212753) group proton, which can be altered by the presence of other chemical agents, indicating specific interactions. rsc.org In the case of this compound and its isomers, complex ¹H NMR spectra can be resolved using various techniques, including spin-decoupling experiments, to assign specific protons within the structure. rsc.orgresearchgate.net

Two-dimensional (2D) NMR experiments are particularly powerful for establishing the complete structure. pitt.edu Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) couplings, identifying adjacent protons in the carbon skeleton. mdpi.comwikipedia.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy identifies longer-range couplings (typically over two or three bonds) between carbon and proton atoms. mdpi.compitt.edu These HMBC correlations are vital for connecting different structural fragments and assigning quaternary carbons, which lack attached protons and are therefore invisible in HSQC spectra. ox.ac.ukpitt.edu The structural elucidation of the arabinan (B1173331) moiety from Prunus dulcis, for example, was heavily reliant on 2D NMR techniques to define its highly branched structure. uminho.pt

The table below presents predicted ¹³C NMR spectral data for D-Arabinpyranose, a related isomer, illustrating the type of data obtained from such analyses.

| Atom | Chemical Shift (ppm) |

| C1 | 97.4 |

| C2 | 70.3 |

| C3 | 71.0 |

| C4 | 67.5 |

| C5 | 64.3 |

| Data sourced from a predicted spectrum for D-Arabinpyranose. chemicalbook.com |

Chromatographic and Electrophoretic Techniques for Complex Mixture Analysis

Analyzing this compound in complex biological or industrial samples requires powerful separation techniques to isolate it from other components. nih.gov Chromatography and electrophoresis are the primary methods used for this purpose. nih.govslideshare.net

Chromatographic Techniques

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. core.ac.uk

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is a highly sensitive method for analyzing volatile or derivatized compounds. nih.govnih.gov For sugars like this compound, which are not naturally volatile, a derivatization step is required. nih.govplos.org This method has been successfully used to detect and quantify d-arabinose in complex matrices like human urine, where it serves as a biomarker for tuberculosis. nih.govnih.govbioanalysis-zone.com Researchers have developed protocols to create specific derivatives of arabinose that allow for its separation and detection, even differentiating between D- and L-isomers using chiral GC columns. nih.govplos.orgbioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile compounds like sugars. nih.govemu.eeredalyc.org Various HPLC methods have been developed for the analysis of arabinose and its derivatives. nih.govnih.gov High-performance anion-exchange chromatography (HPAE) at high pH is particularly effective for separating carbohydrates, as their hydroxyl groups become partially ionized, allowing for separation based on charge. nih.gov This method, often paired with electrochemical detection, is highly sensitive and does not require derivatization. nih.gov Studies have shown that by optimizing conditions, such as the concentration of the sodium hydroxide (B78521) eluent, a complete separation of all aldopentoses, including D-arabinose, can be achieved. nih.gov Reverse-phase HPLC has also been used to analyze arabinose-containing glycans and monosaccharides after appropriate labeling. nih.gov

The following table summarizes typical retention times for D-arabinose under specific HPLC conditions.

| Technique | Column | Mobile Phase | Retention Time (min) |

| HPLC-RI | COL–AMINO 150 x 4.6 mm | 75% Acetonitrile : 25% Water | 4.7 |

| HPAE | Anion-Exchange (Polystyrene-based) | 20 mM NaOH | ~12.5 |

| Data compiled from studies on aldopentose separation. emu.eenih.gov |

Electrophoretic Techniques

Electrophoresis separates molecules based on their migration in an electric field. slideshare.netlibretexts.orguomustansiriyah.edu.iq

Capillary Electrophoresis (CE): CE is performed in narrow-bore capillaries and offers high resolution, speed, and sensitivity. uomustansiriyah.edu.iqchromatographyonline.com It separates analytes based on their charge-to-size ratio and their interaction with the electroosmotic flow. libretexts.org CE methods have been developed for the analysis of arabinose-containing compounds, such as the drug cytosine-beta-D-arabinoside, in plasma. nih.govnih.gov By using specific buffer systems, such as those containing borate (B1201080), which complexes with cis-diols in sugars, the separation selectivity can be significantly enhanced. nih.gov CE with indirect UV detection has also been applied to determine carbohydrates in food samples by using a highly alkaline buffer to ensure all sugars are negatively charged. researchgate.net

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy for Vibrational Analysis)

Beyond NMR, other spectroscopic techniques provide complementary structural information.

Raman Spectroscopy: Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of light to probe the vibrational modes of a molecule. spectroscopyonline.com This provides a detailed "fingerprint" based on the specific chemical bonds and functional groups present. spectroscopyonline.com The technique is highly sensitive to the structure of carbon-based materials, including carbohydrates. spectroscopyonline.commdpi.com The Raman spectrum of D(-)-arabinose, for example, exhibits characteristic peaks corresponding to the stretching and bending vibrations of its C-C, C-O, C-H, and O-H bonds. researchgate.net Analysis of these vibrational bands can reveal information about molecular conformation, intermolecular interactions, and structural changes. nih.gov While specific Raman data for this compound is not widely published, the principles established from studying related saccharides are directly applicable. researchgate.net The presence of conjugated double bonds in a molecule can significantly enhance the Raman signal, a principle that is key in the study of carotenoids and could be relevant for analyzing specific derivatives of this compound. mdpi.com

Theoretical and Computational Investigations of D Arabinosone

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of d-arabinosone are intrinsically linked to its three-dimensional structure. Conformational analysis, aided by computational methods, is crucial for understanding the dynamic behavior of this compound in different environments. Like other monosaccharides, this compound can exist in various forms, including open-chain and cyclic hemiacetal structures (furanose and pyranose rings), each with multiple possible conformations.

Molecular mechanics (MM) and quantum mechanics (QM) are the primary tools for these investigations. MM methods, using force fields such as AMBER or CHARMM, are well-suited for exploring the vast conformational space of flexible molecules like this compound. These methods can predict the relative energies of different conformers, such as chair and boat forms of the pyranose ring or the various envelope and twist conformations of the furanose ring. For instance, computational studies on related furanoside rings have shown that a combination of density functional theory (DFT) calculations and molecular dynamics (MD) simulations can accurately predict conformational preferences. nih.gov

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound in solution. wikipedia.orgnih.gov By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal the equilibrium between different conformers and the influence of solvent on conformational stability. For example, simulations can track hydrogen bonding patterns between this compound and water molecules, which are critical in stabilizing certain conformations. metu.edu.tr While specific, extensive MD studies on this compound are not widely documented in publicly available literature, the methodology has been successfully applied to similar molecules, like the interaction of D-(-)-arabinose with enzymes, where simulations identified key amino acid residues involved in binding. nih.gov

A hypothetical MD simulation of this compound in an aqueous environment would likely involve the following steps:

System Setup: A starting conformation of this compound would be placed in a simulation box filled with water molecules.

Energy Minimization: The system's energy would be minimized to remove any unfavorable contacts.

Equilibration: The system would be gradually heated and equilibrated under specific temperature and pressure conditions (e.g., NVT and NPT ensembles).

Production Run: A long simulation would be run to collect data on the molecule's trajectory.

Analysis of the trajectory would provide insights into the population of different conformers, the flexibility of the molecule, and its interactions with the solvent.

| Computational Method | Application to this compound Conformational Analysis | Expected Insights |

| Molecular Mechanics (MM) | Rapidly screen and identify low-energy conformers of the open-chain and cyclic forms. | Relative stabilities of chair, boat, and twist-boat conformers of pyranose rings; envelope and twist forms of furanose rings. |

| Quantum Mechanics (QM) | Provide highly accurate energy calculations for a smaller set of important conformers identified by MM. | Accurate dihedral angles, bond lengths, and relative energies; validation of MM force field results. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of this compound in a solvent over time. | Conformational flexibility, solvent effects on stability, hydrogen bonding networks, and equilibrium populations of different tautomers and conformers. |

Reaction Mechanism Predictions and Pathway Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. researchgate.net Methods like Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. chemrxiv.orgrsc.org This allows for the prediction of the most likely reaction pathways.

For this compound, this could include studying its formation from D-glucose or D-fructose, its degradation pathways, or its tautomerization between cyclic and open-chain forms. tsijournals.comnih.govirost.ir Tautomerism is a key aspect of carbohydrate chemistry, and computational studies can provide detailed information on the energy barriers and the role of solvent molecules in facilitating proton transfer. d-nb.infobeilstein-journals.org

For example, a DFT study on the tautomerization of this compound could involve:

Optimizing the geometries of the open-chain and cyclic tautomers.

Locating the transition state structures for the interconversion between these forms.

Calculating the activation energies for these transformations.

These calculations can reveal which tautomer is more stable and how quickly they interconvert. Furthermore, computational methods can be used to study enzymatic reactions involving this compound, using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov In a QM/MM approach, the active site of the enzyme and the substrate (this compound) are treated with a high level of QM theory, while the rest of the protein is treated with a more computationally efficient MM force field. This allows for the study of bond-breaking and bond-forming events within the complex biological environment of an enzyme.

| Reaction Type | Computational Approach | Key Information Gained |

| Tautomerization | DFT with explicit/implicit solvent models | Relative stability of tautomers, transition state geometries, activation energy barriers, role of solvent in proton transfer. |

| Degradation/Formation | DFT, Ab initio methods | Identification of reaction intermediates and products, elucidation of multi-step reaction pathways, calculation of reaction enthalpies and free energies. |

| Enzymatic Conversion | QM/MM | Details of substrate binding in the active site, mechanism of catalytic action, role of specific amino acid residues, prediction of reaction rates. |

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which ultimately governs its reactivity. aspbs.comcdmf.org.br By solving the Schrödinger equation for the molecule, these methods can determine properties such as the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, identifying the locations of the HOMO and LUMO can predict which parts of the molecule are most likely to be involved in reactions.

Another valuable tool is the calculation of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would highlight the electrophilic nature of the carbonyl carbons and the nucleophilic character of the hydroxyl oxygens.

Various reactivity descriptors derived from conceptual DFT can also be calculated to provide a more quantitative measure of reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

These calculated properties can be used to compare the reactivity of different tautomers of this compound or to predict how it will interact with other molecules.

| Electronic Property | Computational Method | Significance for this compound Reactivity |

| HOMO/LUMO Energies | DFT, Ab initio | Predicts sites for nucleophilic and electrophilic attack; indicates kinetic stability. |

| Molecular Electrostatic Potential (MEP) | DFT, Ab initio | Visualizes electron-rich and electron-poor regions, guiding predictions of intermolecular interactions. |

| Atomic Charges (e.g., Mulliken, NBO) | DFT, Ab initio | Quantifies the charge distribution on each atom, helping to identify reactive centers. |

| Conceptual DFT Descriptors | DFT | Provides quantitative measures of global reactivity, such as electronegativity, hardness, and electrophilicity. |

Biochemical Roles and Mechanistic Interactions Non Clinical

Enzyme Inhibition Studies (e.g., Inactivation of Yeast Alcohol Dehydrogenase)

Research has demonstrated that D-arabinosone can act as an effective enzyme inhibitor. A notable example is its inactivation of yeast alcohol dehydrogenase (YADH) [EC 1.1.1.1]. nii.ac.jpnih.govresearcher.life Studies have shown that treatment of YADH with this compound leads to a loss of enzyme activity. This inhibitory effect is more potent than that observed with other dicarbonyl compounds, such as D-glucosone and triosone. nii.ac.jp

The mechanism of inactivation involves the modification of crucial functional groups on the enzyme. The process is characterized by a decrease in the number of free sulfhydryl (SH) groups on the protein. nii.ac.jp This suggests that this compound reacts with the cysteine residues of the enzyme, which are essential for its catalytic function. The inactivation can be completely prevented by the addition of compounds containing sulfhydryl groups, such as β-mercaptoethanol, which can also partially restore activity to the already inactivated enzyme. nii.ac.jp

Interestingly, the inactivation of YADH by this compound is specifically accelerated by the presence of the coenzymes NAD+ and NADH. nii.ac.jpnih.gov This indicates that the binding of the coenzyme may induce a conformational change in the enzyme that makes the essential sulfhydryl groups more accessible or susceptible to modification by this compound. nii.ac.jp

| Compound | Effectiveness in Inactivating Yeast Alcohol Dehydrogenase |

| This compound | Effective nii.ac.jp |

| Dehydroascorbic acid | Effective nii.ac.jp |

| D-Glucosone | Less effective nii.ac.jp |

| Triosone | Ineffective nii.ac.jp |

Stimulation of Peroxidation Processes (e.g., Phosphatidylethanolamine)

This compound has been found to stimulate peroxidation processes, particularly of certain phospholipids. Studies have shown that when this compound is incubated with phosphatidylethanolamine (B1630911), it promotes the formation of lipid peroxides. Phosphatidylethanolamine is a key component of biological membranes and is particularly vulnerable to oxidation. nih.govfrontiersin.orgmdpi.com

This stimulatory effect is not unique to this compound, as other osones like D-xylosone and D-glucosone have been observed to produce a similar effect. The incubation of phosphatidylethanolamine in the presence of this compound leads to a clear increase in lipid peroxide formation. Conversely, the presence of the phospholipid does not appear to affect the autoxidation of this compound itself.

| Compound | Effect on Peroxidation of Phosphatidylethanolamine |

| This compound | Stimulates peroxidation |

| D-Xylosone | Stimulates peroxidation |

| D-Glucosone | Stimulates peroxidation |

Substrate Specificity and Enzyme Kinetics in In Vitro Systems

While this compound can inhibit certain enzymes, it also serves as a substrate for others. In baker's yeast, enzymes collectively termed "osone reductases" have been identified that catalyze the reduction of this compound. jst.go.jpoup.comnih.gov These have been further separated into two distinct enzymes, Reductase I and Reductase II, which exhibit different product specificities.

Reductase I specifically catalyzes the reduction of this compound to D-ribulose. In contrast, Reductase II is less specific, reducing this compound to a mixture of both D-ribose and D-xylose. Both enzymes utilize NADPH as a cofactor; NADH cannot substitute for it. The optimal pH for these enzymes also differs, with Reductase I favoring a pH near 6.5 and Reductase II functioning best at a more alkaline pH of approximately 8.5.

Kinetic analysis of a purified osone reductase revealed a Michaelis constant (Km) for this compound of 2.0 x 10⁻² M. This enzyme also showed activity towards other osones like D-glucosone but was inactive towards other sugars and aldehydes.

| Enzyme | Substrate | Product(s) | Cofactor | Optimal pH | Km for this compound |

| Reductase I | This compound | D-Ribulose | NADPH | ~6.5 | Not specified |

| Reductase II | This compound | D-Ribose, D-Xylose | NADPH | ~8.5 | Not specified |

| Osone Reductase | This compound | Not fully specified | NADPH | Not specified | 2.0 x 10⁻² M |

Role as a Biochemical Intermediate or Metabolite in Engineered Pathways

The direct role of this compound as a stable intermediate in primary metabolic pathways is not well-established. However, its position as a potential transient metabolite can be inferred from its enzymatic relationships with key sugars of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.netinterchim.com The PPP is a fundamental metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. nih.govinterchim.com

D-arabinose, a precursor to this compound through oxidation, is known to be an intermediate in certain eukaryotic biosynthetic pathways, such as for D-erythroascorbate in yeast. nih.gov Enzymes like pyranose oxidase can catalyze the oxidation of aldopyranoses at the C-2 position to yield the corresponding 2-ketoaldoses, or osones. researchgate.net This provides a potential route for the formation of this compound from D-arabinose in biological systems.

The enzymatic reduction of this compound back into central pentose pathway sugars like D-ribulose, D-ribose, and D-xylose by osone reductases completes a potential metabolic loop. nih.govresearchgate.net This enzymatic conversion suggests that this compound could function as an intermediate, linking the metabolism of D-arabinose to the central carbon metabolism of the cell. While not typically depicted in standard metabolic charts, the existence of enzymes that specifically produce and consume this compound points to its potential involvement in specialized or alternative metabolic routes, possibly for managing fluxes of pentose sugars or in response to specific metabolic conditions. Further research into engineered pathways could potentially exploit these enzymatic activities for the production of valuable rare sugars. frontiersin.org

Potential Applications in Chemical and Bioorganic Research

Precursor in Fine Chemical and Specialty Carbohydrate Synthesis

D-arabinosone serves as a valuable starting material in the synthesis of fine chemicals and rare or specialty carbohydrates. thieme.denih.govresearchgate.net Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. epfl.ch The synthesis of rare sugars, which are monosaccharides that are not abundant in nature, is of particular interest due to their potential applications in pharmaceuticals, cosmetics, and functional foods. thieme.denih.govscitechnol.com

One of the key applications of this compound is in the production of other monosaccharides. For instance, it can be a precursor for the synthesis of D-erythrose. google.com Furthermore, photocatalytic processes have demonstrated the conversion of D-glucose to D-arabinose, which can then be further transformed into D-erythrose, highlighting a potential pathway involving this compound intermediates. nih.govresearchgate.net The ability to convert abundant sugars like D-glucose into less common ones like D-arabinose and its derivatives opens up new avenues for producing valuable and rare sugars. thieme.denih.gov

The synthesis of derivatives of D-arabinose, for which this compound is a key intermediate, has been a subject of chemical research. rsc.org These derivatives can serve as building blocks for more complex molecules with potential biological activities. scitechnol.com The strategic use of protecting groups, a common practice in carbohydrate chemistry, allows for the selective modification of the different functional groups in this compound and its parent sugar, D-arabinose, enabling the synthesis of a wide array of complex carbohydrate structures. wiley-vch.de

| Precursor (this compound) | Target Product Category | Specific Examples of Target Products | Relevant Synthetic Methods |

| This compound | Fine Chemicals | Pharmaceutical intermediates, Agrochemicals | Oxidation, Reduction, Condensation |

| This compound | Specialty Carbohydrates | D-Erythrose, Other rare sugars | Photocatalysis, Enzymatic conversion |

| This compound | Carbohydrate Derivatives | Modified monosaccharides | Protecting group chemistry, Glycosylation |

Scaffold for Bioorganic and Supramolecular Chemical Assemblies

The unique structure of this compound makes it an attractive scaffold for the construction of more complex bioorganic and supramolecular assemblies. scidoc.org Bioorganic chemistry focuses on the study of biological processes using chemical principles, while supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. osaka-u.ac.jpbbau.ac.in

This compound can be used to create molecules that mimic or interact with biological systems. Its carbohydrate backbone provides a chiral framework, which is crucial for achieving specific interactions with biological targets like enzymes and receptors. iiim.res.in The carbonyl groups of this compound offer reactive sites for attaching other molecular fragments, allowing for the construction of diverse molecular architectures. This approach is valuable in drug discovery and the development of molecular probes to study biological processes. uth.gr

In the realm of supramolecular chemistry, this compound can be a component in the formation of larger, organized structures. bbau.ac.inarxiv.orgmpg.debeilstein-journals.org These assemblies are held together by forces such as hydrogen bonding and van der Waals interactions. The hydroxyl and carbonyl groups of this compound can participate in these interactions, guiding the self-assembly of molecules into well-defined supramolecular structures. Such assemblies have potential applications in materials science, nanotechnology, and drug delivery. researchgate.net For example, carbohydrate-based structures can be used to create biocompatible materials or to encapsulate and deliver drugs to specific sites in the body. iiim.res.in

| Scaffold (this compound) | Assembly Type | Key Interactions | Potential Applications |

| This compound | Bioorganic Molecules | Covalent bonds, Chiral recognition | Drug discovery, Molecular probes |

| This compound | Supramolecular Assemblies | Hydrogen bonding, van der Waals forces | Materials science, Nanotechnology, Drug delivery |

Model Compound for Carbohydrate Reactivity Studies

This compound serves as an important model compound for investigating the fundamental reactivity of carbohydrates. researchgate.net The presence of both an aldehyde and a ketone within the same molecule, along with multiple chiral centers, provides a rich platform for studying various chemical transformations. libretexts.org

Research using this compound can provide insights into the mechanisms of reactions such as glycosylation, oxidation, and reduction, which are central to carbohydrate chemistry. academie-sciences.fr Understanding how the different functional groups in this compound influence each other's reactivity is crucial for developing new synthetic methods and for understanding the behavior of more complex carbohydrates. For example, studying the selective reduction of one carbonyl group in the presence of the other can help in designing highly specific catalysts. diva-portal.org

Furthermore, the study of this compound can contribute to a deeper understanding of phenomena such as the anomeric effect and neighboring group participation, which are key concepts in stereoselective carbohydrate synthesis. diva-portal.org The insights gained from these studies are not only of academic interest but also have practical implications for the synthesis of biologically active carbohydrates and glycoconjugates.

| Reaction Type | Aspect of Reactivity Studied | Significance |

| Oxidation | Selectivity of oxidizing agents for aldehyde vs. ketone | Development of specific synthetic methods |

| Reduction | Stereoselective reduction of carbonyl groups | Control of stereochemistry in carbohydrate synthesis |

| Glycosylation | Influence of the keto group on the reactivity of the anomeric center | Synthesis of complex oligosaccharides |

| Isomerization | Stability and interconversion of different forms | Understanding carbohydrate conformation and stability |

Tool in Enzymatic Pathway Engineering and Biocatalyst Development

This compound and its metabolic pathway are valuable tools in the fields of enzymatic pathway engineering and biocatalyst development. nih.govresearchgate.net This involves the design and modification of enzymatic reactions to produce valuable chemicals in a more sustainable and efficient manner. illinois.educhemanager-online.comnih.govfrontiersin.orgnih.govisomerase.com

Engineered metabolic pathways in microorganisms can be designed to utilize D-arabinose, a precursor to this compound, for the production of various bio-based products. nih.govresearchgate.net For example, a synthetic pathway has been constructed in Escherichia coli to produce D-1,2,4-butanetriol from D-arabinose. nih.gov This process involves a series of enzymatic steps, and the optimization of this pathway relies on understanding the activity and specificity of each enzyme involved. nih.govresearchgate.net

This compound can also be used as a substrate to screen for and characterize new enzymes with potential applications in biocatalysis. researchgate.net Enzymes that can act on this compound, such as oxidoreductases and isomerases, are of great interest for the synthesis of rare sugars and other valuable compounds. researchgate.netscitechnol.com By studying how these enzymes interact with this compound, researchers can gain insights into their mechanisms and engineer them for improved activity, stability, and substrate specificity. scitechnol.com The development of robust and efficient biocatalysts is a key goal of green chemistry, as it allows for chemical transformations to be carried out under mild conditions with high selectivity. academie-sciences.fr

| Research Area | Role of this compound/Related Pathways | Example Application | Desired Outcome |

| Enzymatic Pathway Engineering | Substrate for engineered metabolic pathways | Production of D-1,2,4-butanetriol from D-arabinose in E. coli | Efficient and sustainable production of bio-based chemicals |

| Biocatalyst Development | Substrate for enzyme screening and characterization | Identifying novel oxidoreductases that act on this compound | Discovery and optimization of enzymes for synthetic applications |

| Metabolic Engineering | Target for pathway optimization | Improving the yield of products derived from D-arabinose | Enhanced productivity of microbial cell factories |

Q & A

Q. What are the standard spectroscopic methods for identifying and characterizing d-Arabinosone in experimental settings?

To identify and characterize this compound, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to determine stereochemistry and confirm structural integrity. Cross-reference spectral data with databases like the NIST Chemistry WebBook for validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl or hydroxyl groups) to differentiate this compound from isomers like d-Arabinose .

Safety Note : Follow SDS guidelines for handling powdered compounds to avoid inhalation or skin contact .

Q. How should researchers design preliminary stability studies for this compound under varying pH and temperature conditions?

- Controlled Variables : Test stability across pH 3–9 and temperatures 4°C–37°C. Monitor degradation via HPLC or UV-Vis spectroscopy.

- Data Collection : Quantify degradation products and calculate half-life using kinetic models.

- Replication : Perform triplicate trials to ensure reproducibility, adhering to journal guidelines for experimental rigor .

Advanced Research Questions

Q. What experimental frameworks are recommended to resolve contradictions in reported biochemical activities of this compound?

Contradictions may arise from differences in assay conditions or purity. To address this:

- Standardize Protocols : Use identical buffers, cell lines, and instrumentation across studies.

- Control Groups : Include positive/negative controls (e.g., known inhibitors or analogs like d-Arabinitol) .

- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables. Reference methodologies from George Mason University for hypothesis-driven conflict resolution .

Q. How can researchers optimize synthetic pathways for this compound to enhance yield and scalability in academic labs?

- Route Selection : Compare enzymatic synthesis (e.g., ketose reductases) vs. chemical methods (e.g., oxidation of d-Arabinitol). Monitor reaction efficiency via TLC or GC-MS.

- Byproduct Management : Use column chromatography or recrystallization to isolate pure this compound.

- Safety Compliance : Adhere to SDS protocols for handling reactive intermediates and minimizing aerosol formation .

Q. What advanced techniques are suitable for studying this compound’s interactions in complex biological matrices (e.g., cell lysates)?

- Isotopic Labeling : Use ¹³C-labeled this compound in tracer studies to map metabolic flux via NMR or MS.

- Surface Plasmon Resonance (SPR) : Quantify binding affinities with proteins or receptors.

- In Silico Modeling : Employ molecular docking (e.g., AutoDock) to predict interaction sites, validated by in vitro assays .

Methodological and Ethical Considerations

Q. How should researchers formulate hypotheses when investigating this compound’s role in cellular signaling pathways?

- FLOAT Method :

- F ocus on a specific pathway (e.g., glycolysis inhibition).

- L ink to prior studies (e.g., structural analogs like L-Arabinose ).

- O ptimize measurable outcomes (e.g., ATP levels).

- A void broad claims; narrow to mechanistic questions (e.g., “Does this compound inhibit hexokinase?”).

- T est feasibility with pilot experiments .

Q. What ethical guidelines apply to in vivo studies of this compound’s toxicity?

- Institutional Approval : Obtain ethics committee clearance for animal/human trials.

- Dose Escalation : Start with subtoxic doses (refer to SDS acute toxicity data ).

- Transparency : Disclose conflicts of interest and raw data in supplementary materials, following Arabian Journal of Chemistry standards .

Data Reporting and Publication

Q. How should researchers structure manuscripts to highlight this compound’s novel applications?

- Abstract : Include objectives, methods (e.g., “NMR-based structural elucidation”), key results, and implications. Limit to 250 words .

- Keywords : Use 3–6 terms (e.g., “this compound synthesis,” “metabolic inhibition”) for indexing .

- Data Tables : Present spectral peaks (δ values), kinetic constants (Km/Vmax), and purity percentages in standardized formats.

Q. What strategies ensure reproducibility when publishing this compound-related datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.